3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 861209-20-3
VCID: VC4982565
InChI: InChI=1S/C19H15FN2O2/c1-2-22-17(13-9-5-6-10-14(13)20)15-16(21-19(22)24)11-7-3-4-8-12(11)18(15)23/h3-10,17H,2H2,1H3,(H,21,24)
SMILES: CCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F
Molecular Formula: C19H15FN2O2
Molecular Weight: 322.339

3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

CAS No.: 861209-20-3

Cat. No.: VC4982565

Molecular Formula: C19H15FN2O2

Molecular Weight: 322.339

* For research use only. Not for human or veterinary use.

3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione - 861209-20-3

Specification

CAS No. 861209-20-3
Molecular Formula C19H15FN2O2
Molecular Weight 322.339
IUPAC Name 3-ethyl-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione
Standard InChI InChI=1S/C19H15FN2O2/c1-2-22-17(13-9-5-6-10-14(13)20)15-16(21-19(22)24)11-7-3-4-8-12(11)18(15)23/h3-10,17H,2H2,1H3,(H,21,24)
Standard InChI Key NDZFXJRVGPALFC-UHFFFAOYSA-N
SMILES CCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F

Introduction

Chemical Identification and Basic Properties

Structural Overview

The molecule features a fused indeno-pyrimidine core modified with ethyl and 2-fluorophenyl substituents. Its IUPAC name reflects this architecture:

  • Core: Indeno[1,2-d]pyrimidine-2,5-dione

  • Substituents:

    • Ethyl group at position 3

    • 2-Fluorophenyl group at position 4

Key Identifiers

PropertyValueSource
CAS Number861209-20-3
Molecular FormulaC₁₉H₁₅FN₂O₂
Molecular Weight322.339 g/mol
IUPAC Name3-Ethyl-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione
SMILESCCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F
Predicted Boiling Point557.2 ± 50.0 °C
Predicted Density1.38 ± 0.1 g/cm³
Predicted pKa10.06 ± 0.40

Structural and Spectroscopic Analysis

NMR Characteristics

While experimental NMR data for this compound is unavailable, predictions based on analogous structures suggest:

  • ¹H NMR:

    • Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 2.5–3.0 ppm (quartet, CH₂)

    • Fluorophenyl protons: δ 7.0–7.5 ppm (multiplet)

    • Indeno-pyrimidine protons: δ 4.8–5.2 ppm (methine), δ 6.5–7.8 ppm (aromatic)

  • ¹³C NMR:

    • Carbonyl carbons (C=O): δ 165–175 ppm

    • Fluorinated aromatic carbons: δ 115–125 ppm (C-F coupling)

Infrared Spectroscopy

Key IR absorptions likely include:

  • C=O stretching: 1680–1750 cm⁻¹

  • C-F stretching: 1100–1250 cm⁻¹

  • N-H bending: 1500–1600 cm⁻¹

Physicochemical Properties

ParameterRecommendationSource
Use ClassificationResearch purposes only
Human/Veterinary UseNot approved
StorageCool, dry, inert atmosphere

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